

# An In-depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate

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## Compound of Interest

Compound Name: 4-Methoxyphenyl  
trifluoromethanesulfonate

Cat. No.: B1630330

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **4-methoxyphenyl trifluoromethanesulfonate**. It delves into the compound's core properties, synthesis, applications, and handling, with a focus on the practical insights and scientific principles that govern its use in modern organic chemistry.

## Introduction: The Strategic Advantage of a Triflate

**4-Methoxyphenyl trifluoromethanesulfonate**, commonly known as 4-methoxyphenyl triflate, is a highly valuable reagent in organic synthesis. Its utility stems from the trifluoromethanesulfonyl group ( $-\text{SO}_2\text{CF}_3$  or triflate,  $-\text{OTf}$ ), one of the most effective leaving groups known in chemistry. This property allows for the facile activation of the phenolic oxygen of 4-methoxyphenol, transforming it into a versatile electrophile for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Unlike traditional aryl halides (e.g., bromides or iodides), aryl triflates often exhibit superior reactivity, enabling reactions to proceed under milder conditions with faster kinetics. This guide provides an in-depth look at this powerful synthetic tool, moving from its fundamental properties to its practical application in cornerstone reactions such as the Suzuki-Miyaura coupling.

## Section 1: Core Properties and Identification

Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in any experimental setting.

## Chemical Structure and Identifiers

The molecule consists of a 4-methoxyphenyl group linked to a trifluoromethanesulfonate ester. This structure is key to its reactivity, combining an electron-rich aromatic system with a super leaving group.

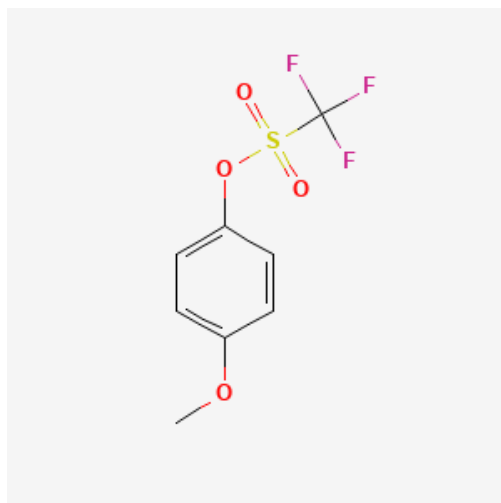


Table 1: Key Identifiers and Physicochemical Properties

Parameter	Value	Reference(s)
CAS Number	66107-29-7	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O <sub>4</sub> S	[1][4]
Molecular Weight	256.20 g/mol	[1][3]
IUPAC Name	4-methoxyphenyl trifluoromethanesulfonate	[1]
Common Synonyms	4-Methoxyphenyl triflate, Trifluoromethanesulfonic Acid 4-Methoxyphenyl Ester	[5][6]
Appearance	Colorless to light yellow/orange clear liquid	[6][7]
Boiling Point	125°C @ 18 mmHg	[7]
Density	1.416 g/cm <sup>3</sup>	[7]
SMILES	COC1=CC=C(C=C1)OS(=O) (=O)C(F)(F)F	[4]

## Section 2: Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate

The preparation of an aryl triflate from its corresponding phenol is a robust and high-yielding transformation. This process is fundamental to unlocking the synthetic potential of the phenolic hydroxyl group.

### Underlying Chemistry: The "Triflation" Reaction

The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O). The causality behind this choice is twofold:

- **Electrophilicity:** The sulfur atom in Tf<sub>2</sub>O is highly electrophilic due to the presence of two oxygen atoms and the powerful electron-withdrawing trifluoromethyl group.

- **Base-Mediation:** A non-nucleophilic base, typically pyridine, is required. Its role is to deprotonate the weakly acidic phenol, generating the more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic sulfur of  $\text{Tf}_2\text{O}$ . The steric hindrance of pyridine prevents it from competing as a nucleophile.

The result is the formation of the highly stable triflate ester and pyridinium triflate salt, which can be easily removed during aqueous workup.

## Experimental Protocol: Synthesis from 4-Methoxyphenol

This protocol is adapted from established methodologies for the preparation of aryl triflates.<sup>[5]</sup>

### Step 1: Reaction Setup

- In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq, e.g., 1.24 g, 10 mmol).
- Under an inert atmosphere (Nitrogen or Argon), dissolve the phenol in anhydrous dichloromethane (DCM, ~40 mL).
- Cool the solution to 0 °C using an ice-water bath.

### Step 2: Reagent Addition

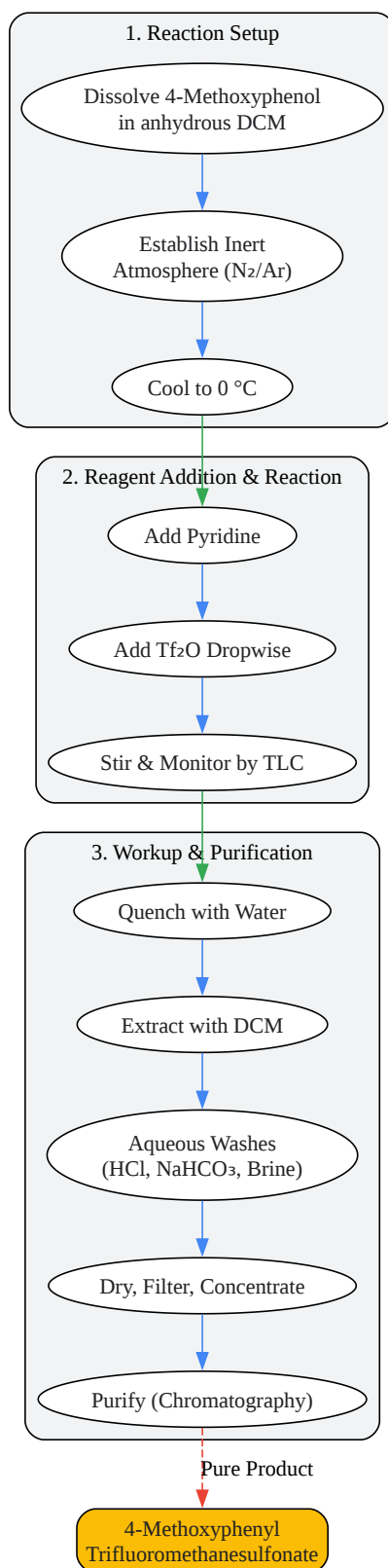
- To the stirred solution, add pyridine (1.2 eq, e.g., 0.97 mL, 12 mmol) via syringe. Stir for 10 minutes.
- Slowly, add trifluoromethanesulfonic anhydride ( $\text{Tf}_2\text{O}$ ) (1.1 eq, e.g., 1.86 mL, 11 mmol) dropwise over 15 minutes using a syringe. Caution:  $\text{Tf}_2\text{O}$  is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

### Step 3: Reaction and Monitoring

- Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

#### Step 4: Workup and Purification

- Quench the reaction by slowly adding deionized water (~20 mL).
- Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 30 mL).
- Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated  $\text{NaHCO}_3$  solution (2 x 20 mL), and brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- If necessary, purify the crude triflate by flash column chromatography on silica gel.



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Caption: Workflow for the synthesis of **4-methoxyphenyl trifluoromethanesulfonate**.

## Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for constructing C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds, forming biaryl structures common in pharmaceuticals and materials science. Aryl triflates are exceptional substrates for this transformation.

### Mechanistic Advantage over Aryl Halides

The key to the Suzuki reaction is the initial oxidative addition of the aryl electrophile to a Palladium(0) catalyst. The C-O bond of an aryl triflate is weaker and more polarized than the C-Br bond of an aryl bromide. This leads to a lower activation energy for the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, reactions with triflates can be run at lower temperatures and often complete in less time.<sup>[5]</sup>

Table 2: Comparative Performance in 4-Methoxybiphenyl Synthesis<sup>[5]</sup>

Parameter	Method A: Aryl Triflate	Method B: Aryl Halide	Rationale
Precursor	4-Methoxyphenyl Triflate	4-Bromoanisole	Triflate is derived from the corresponding phenol.
Typical Yield	85-95%	74-91%	The triflate route can provide higher yields under optimized conditions.
Reaction Time	1-4 hours	1-12 hours	Aryl triflates exhibit faster reaction kinetics due to easier oxidative addition.
Reaction Temp.	Room Temp. to 80 °C	50-100 °C	The higher reactivity of the triflate group allows for milder conditions.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-methoxybiphenyl.<sup>[5]</sup>

### Step 1: Reagent Preparation

- To an oven-dried Schlenk flask, add **4-methoxyphenyl trifluoromethanesulfonate** (1.0 eq, e.g., 256 mg, 1.0 mmol), phenylboronic acid (1.2 eq, e.g., 146 mg, 1.2 mmol), and powdered potassium phosphate ( $K_3PO_4$ ) (2.0 eq, e.g., 425 mg, 2.0 mmol).
- Add the palladium catalyst, such as Palladium(II) acetate ( $Pd(OAc)_2$ , 2 mol%, 4.5 mg) and a suitable phosphine ligand, such as tricyclohexylphosphine ( $PCy_3$ , 4 mol%, 22.4 mg).

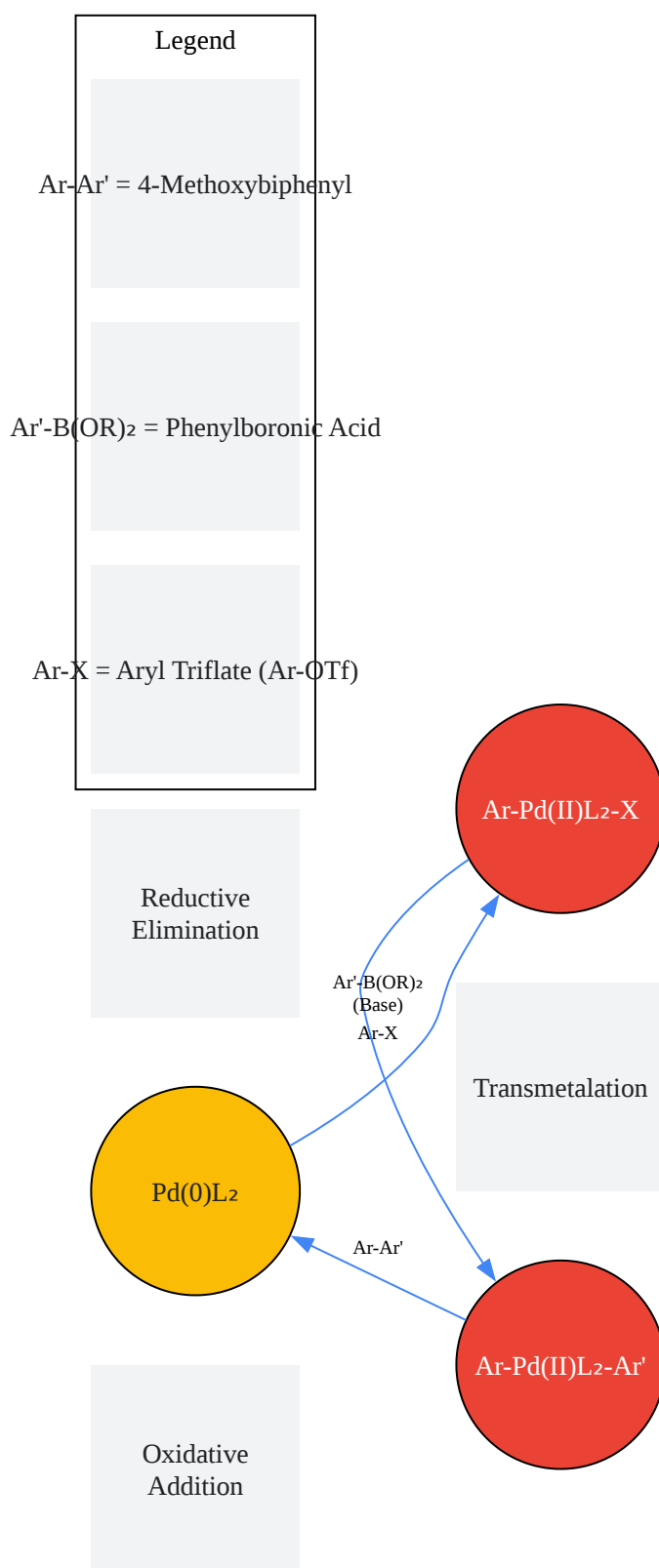
### Step 2: Reaction Execution

- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add a degassed solvent, such as 1,4-dioxane or toluene (5 mL).
- Heat the mixture to 80 °C and stir for 1-4 hours.
- Monitor the reaction by TLC or GC-MS.

### Step 3: Workup and Purification

- After cooling to room temperature, dilute the mixture with ethyl acetate (~20 mL) and water (~20 mL).
- Separate the organic layer, wash with brine, dry over anhydrous  $Na_2SO_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methoxybiphenyl.





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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Section 4: Spectroscopic Characterization

While experimental spectra should be obtained for each batch, the following provides the expected characteristic signals for **4-methoxyphenyl trifluoromethanesulfonate** based on its structure.

- $^1\text{H}$  NMR (Proton NMR):
  - $\sim 7.2$  ppm (d, 2H): Two aromatic protons ortho to the triflate group, appearing as a doublet.
  - $\sim 6.9$  ppm (d, 2H): Two aromatic protons ortho to the methoxy group, appearing as a doublet. This upfield shift is due to the electron-donating effect of the  $-\text{OCH}_3$  group.
  - $\sim 3.8$  ppm (s, 3H): Three protons of the methoxy ( $-\text{OCH}_3$ ) group, appearing as a sharp singlet.
- $^{13}\text{C}$  NMR (Carbon NMR):
  - $\sim 158$  ppm (quaternary C): Aromatic carbon attached to the methoxy group.
  - $\sim 145$  ppm (quaternary C): Aromatic carbon attached to the triflate group.
  - $\sim 123$  ppm (aromatic CH): Aromatic carbons ortho to the triflate group.
  - $\sim 115$  ppm (aromatic CH): Aromatic carbons ortho to the methoxy group.
  - $\sim 118.7$  ppm (q,  $J \approx 320$  Hz,  $\text{CF}_3$ ): The carbon of the trifluoromethyl group, appearing as a quartet due to coupling with the three fluorine atoms.
  - $\sim 55.6$  ppm ( $\text{CH}_3$ ): The carbon of the methoxy group.
- IR (Infrared) Spectroscopy:
  - $\sim 1420\text{ cm}^{-1}$  &  $\sim 1210\text{ cm}^{-1}$ : Strong characteristic S=O stretching absorptions from the sulfonate group.
  - $\sim 1250\text{ cm}^{-1}$ : C-O stretching for the aryl ether.

- $\sim 1140\text{ cm}^{-1}$ : Strong C-F stretching absorption from the trifluoromethyl group.

## Section 5: Safety, Handling, and Storage

As a reactive chemical, proper handling of **4-methoxyphenyl trifluoromethanesulfonate** is critical for laboratory safety.

- Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.<sup>[7][8]</sup> Ingestion and inhalation should be avoided.
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.<sup>[8]</sup>
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
  - Skin Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.
- Handling:
  - Always handle this reagent in a well-ventilated chemical fume hood.<sup>[8]</sup>
  - Avoid all personal contact, including inhalation.<sup>[8]</sup>
  - Prevent contact with moisture, as triflates can be sensitive to hydrolysis.
  - Grounding and non-sparking tools should be considered if handling large quantities, although the compound itself has a high flash point.
- Storage:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[3][8]</sup>
  - Some suppliers recommend refrigeration (2-8°C) for long-term storage to ensure stability.<sup>[7]</sup>

## Conclusion

**4-Methoxyphenyl trifluoromethanesulfonate** is a superior alternative to traditional aryl halides for many advanced synthetic applications. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, allows for efficient C-C bond formation under mild conditions. By understanding its properties, synthesis, and the mechanistic principles behind its application, researchers can effectively leverage this reagent to streamline the synthesis of complex molecules in pharmaceutical and materials science discovery.

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